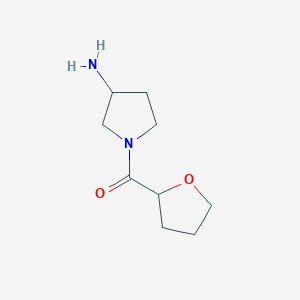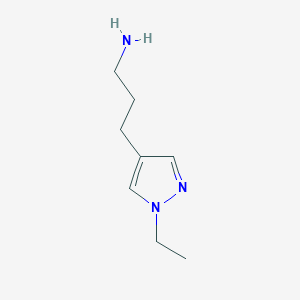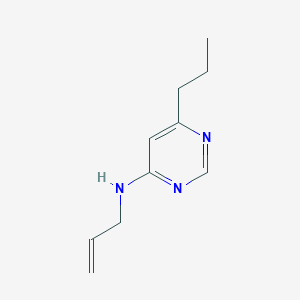![molecular formula C11H15N3 B1491643 6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098023-57-3](/img/structure/B1491643.png)
6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical entities.
Biology: The compound has been investigated for its biological activities, including its role in modulating various cellular processes.
Medicine: Due to its anti-inflammatory, analgesic, and antitumor properties, it is being explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been noted for their diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .
Mode of Action
The mode of action of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl (TMP) bases . This is followed by trapping reactions with various electrophiles .
Biochemical Pathways
The 1h-imidazo[1,2-b]pyrazole scaffold is known to interact with various biochemical pathways due to its diverse bioactivities .
Pharmacokinetics
It’s worth noting that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
Result of Action
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been noted for their diverse bioactivities, suggesting a range of potential molecular and cellular effects .
Action Environment
The solubility of compounds with a 1h-imidazo[1,2-b]pyrazole scaffold in aqueous media suggests that they may be influenced by the polarity of their environment .
Biochemische Analyse
Biochemical Properties
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole can lead to sustained changes in cellular metabolism and gene expression, indicating potential for chronic effects.
Dosage Effects in Animal Models
The effects of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-cyclohexyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole can bind to various intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole within these compartments can affect its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylamine with a suitable imidazole derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are optimized to achieve high yields and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole.
Vergleich Mit ähnlichen Verbindungen
6-Cyclohexyl-1H-imidazo[1,2-b]pyrazole is unique in its structure and biological activity compared to other similar compounds. Some similar compounds include:
Imidazole: A five-membered heterocyclic compound with similar biological activities.
Cyclohexylamine: A cyclic amine that serves as a precursor in the synthesis of the target compound.
Pyrrole: Another five-membered heterocyclic compound with distinct chemical properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
6-cyclohexyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h6-9,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWBQZSSSFOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


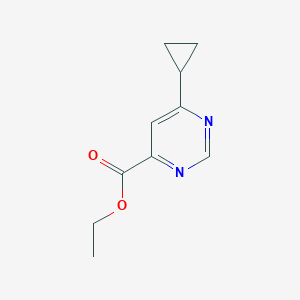
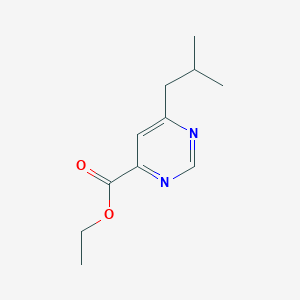



amine hydrochloride](/img/structure/B1491568.png)
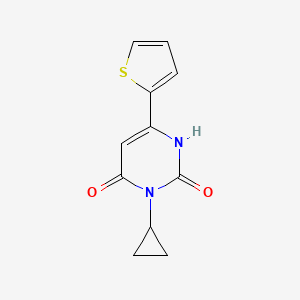
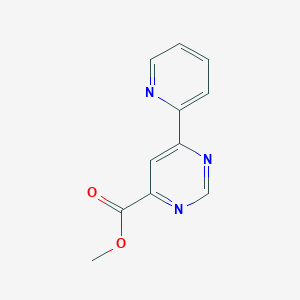
![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)

